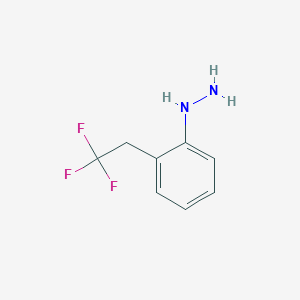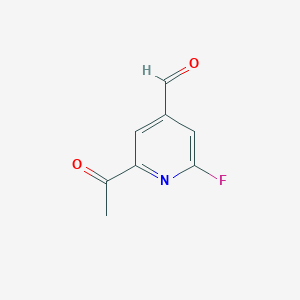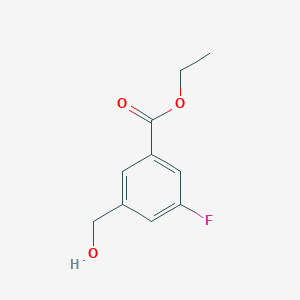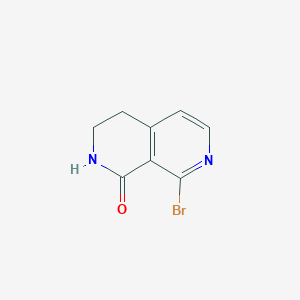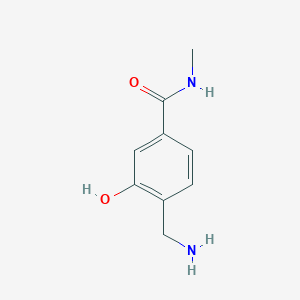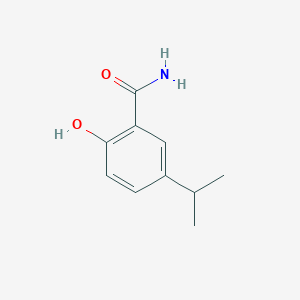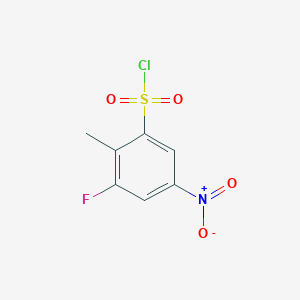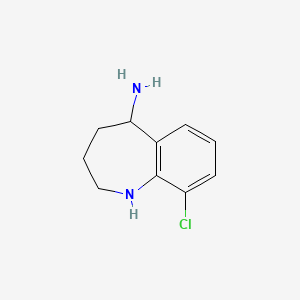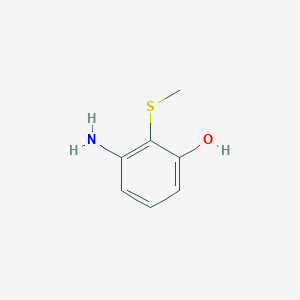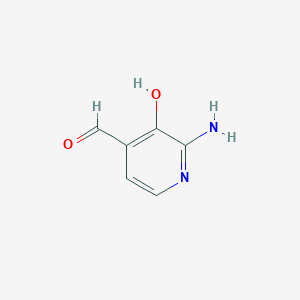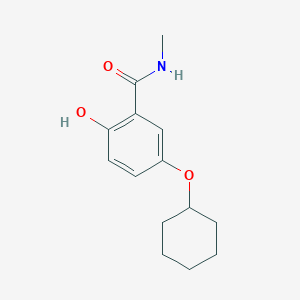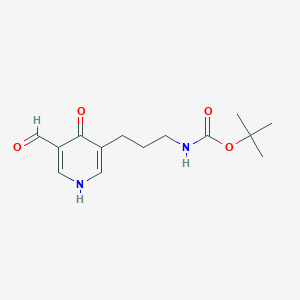
Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate: is an organic compound with the molecular formula C14H20N2O4 and a molar mass of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate typically involves the following steps:
Formation of the Hydroxypyridine Intermediate: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Introduction of the Propylcarbamate Group: The intermediate is then reacted with 3-bromopropylamine in the presence of a base like potassium carbonate to introduce the propylcarbamate group.
Final Product Formation: The final step involves the purification of the product using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypyridine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of hydroxypyridine derivatives with biological molecules. It serves as a model compound for investigating the binding and activity of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its ability to undergo various chemical transformations makes it a useful building block for creating molecules with desired pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of products with specific properties and functions.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The formyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of proteins and other biomolecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-formyl-3-pyridinylcarbamate
- Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Comparison: Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate is unique due to the presence of both a formyl group and a hydroxypyridine moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the propylcarbamate group provides increased stability and solubility, making it more suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-[3-(5-formyl-4-oxo-1H-pyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-15-8-11(9-17)12(10)18/h7-9H,4-6H2,1-3H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
FOAJXOODVJLUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC=C(C1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


